molecular formula C12H14ClN B2888272 3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287286-23-9

3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No. B2888272
CAS RN: 2287286-23-9
M. Wt: 207.7
InChI Key: ZNWYHFNBERUYJV-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine is a derivative of bicyclo[1.1.1]pentane (BCP). BCP derivatives have been extensively investigated over the past three decades for their applications in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . They have also emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The BCP motif adds three-dimensional character and saturation to compounds .


Molecular Structure Analysis

The molecular structure of BCP derivatives consists of three rings of four carbon atoms each . The BCP fragment adds three-dimensional character and saturation to compounds . Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” .


Chemical Reactions Analysis

The rapid development of radical chemistry enables the assembly of valuable BCP derivatives directly through the amination transformation of highly strained [1.1.1]propellane . Two different and powerful radical-involved strategies including C-centered and N-centered radical pathways under appropriate conditions have been highlighted .

properties

IUPAC Name

3-(4-chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN/c1-8-4-9(13)2-3-10(8)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWYHFNBERUYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C23CC(C2)(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine

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